molecular formula C12H13NO3S2 B305702 3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione

3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione

Cat. No. B305702
M. Wt: 283.4 g/mol
InChI Key: PRFMYISYSCGUDP-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione, also known as TZMT, is a synthetic compound that has been found to have various pharmacological properties. This compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It has also been found to modulate various signaling pathways and enzymes involved in inflammation and cell death.
Biochemical and physiological effects:
3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have neuroprotective effects by reducing oxidative stress and inhibiting cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione in lab experiments is its relatively low toxicity. It has been found to have a high therapeutic index, meaning that it is effective at low doses and has low toxicity. However, one limitation of using 3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate its potential use in the treatment of diabetes. It has been found to have hypoglycemic effects in animal models, and further research could explore its potential as a novel antidiabetic agent. Another potential direction is to investigate its potential use in the treatment of cancer. It has been found to have cytotoxic effects against various cancer cell lines, and further research could explore its potential as a novel anticancer agent. Finally, further research could investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been found to have neuroprotective effects in animal models, and further research could explore its potential as a novel therapeutic agent for these diseases.
In conclusion, 3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anticonvulsant, anti-inflammatory, and antioxidant properties. Its exact mechanism of action is not fully understood, but it is believed to act by reducing oxidative stress and modulating various signaling pathways. Future research could explore its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione is a multi-step process that involves the reaction of 3-thienylacetic acid with thionyl chloride to form 3-thienylacetyl chloride. This intermediate is then reacted with 3-methoxypropylamine to form the corresponding amide. The amide is then cyclized with thiosemicarbazide to form 3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anticonvulsant, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and cancer.

properties

Product Name

3-(3-Methoxypropyl)-5-(3-thienylmethylene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C12H13NO3S2

Molecular Weight

283.4 g/mol

IUPAC Name

(5E)-3-(3-methoxypropyl)-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H13NO3S2/c1-16-5-2-4-13-11(14)10(18-12(13)15)7-9-3-6-17-8-9/h3,6-8H,2,4-5H2,1H3/b10-7+

InChI Key

PRFMYISYSCGUDP-JXMROGBWSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C\C2=CSC=C2)/SC1=O

SMILES

COCCCN1C(=O)C(=CC2=CSC=C2)SC1=O

Canonical SMILES

COCCCN1C(=O)C(=CC2=CSC=C2)SC1=O

Origin of Product

United States

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